molecular formula C18H13BrN2O2 B6517818 2-(4-bromophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902880-05-1

2-(4-bromophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517818
CAS No.: 902880-05-1
M. Wt: 369.2 g/mol
InChI Key: ZXBZWDIIVZXABN-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidin-4-one family, characterized by a fused chromene and pyrimidine ring system. The 4-bromophenyl group at position 2 and a methyl group at position 7 enhance its electronic and steric properties, making it a candidate for pharmacological studies.

Properties

IUPAC Name

2-(4-bromophenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c1-10-2-7-15-12(8-10)9-14-17(22)20-16(21-18(14)23-15)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBZWDIIVZXABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-bromophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including cytotoxicity, enzyme inhibition, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C18H13BrN2O2
  • Molecular Weight : 369.2 g/mol
  • CAS Number : 902880-05-1

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and enzyme inhibition.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably:

  • MCF7 (breast cancer) : The compound showed promising inhibitory effects, indicating potential as an anticancer agent.
  • HCT116 (colon cancer) : Similar cytotoxic effects were observed, suggesting broad-spectrum activity against different tumor types.
  • A549 (lung cancer) : The compound's efficacy was also noted in this cell line, further supporting its potential as an antitumor agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in cancer progression:

  • Topoisomerase Inhibition : Compounds similar to this compound have shown activity against topoisomerases, which are vital for DNA replication and repair. This suggests that the compound may interfere with cancer cell proliferation by disrupting these processes.

Antioxidant Activity

Preliminary studies indicate that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Study 1: Anticancer Activity

In a study evaluating a series of chromeno[2,3-d]pyrimidine derivatives, this compound was found to inhibit the growth of MCF7 and HCT116 cell lines effectively. The study utilized MTT assays to assess cell viability and demonstrated a dose-dependent response in cytotoxicity .

Cell LineIC50 Value (µM)
MCF715.2
HCT11618.5
A54920.0

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of derivatives related to this compound found that it could inhibit topoisomerase I and II activities. This inhibition was quantified using biochemical assays that measured the relaxation of supercoiled DNA .

Enzyme TypeInhibition (%) at 10 µM
Topoisomerase I75%
Topoisomerase II68%

Comparison with Similar Compounds

Key Observations :

  • Chromeno vs.
  • Substituent Effects: The 4-bromophenyl group is common in both chromeno and pyrrolo derivatives, suggesting its role in modulating lipophilicity and electronic properties. Methyl groups at position 7 improve stability but may reduce solubility .
  • Synthetic Flexibility : Microwave-assisted methods (e.g., and ) reduce reaction times from hours to minutes compared to traditional reflux conditions .

Key Observations :

Physicochemical and Crystallographic Comparisons

  • Solubility: Chromeno derivatives generally exhibit lower aqueous solubility than pyrrolo analogues due to increased hydrophobicity from the fused benzene ring .
  • Crystallinity: Single-crystal X-ray data for pyrrolo derivatives (e.g., ) confirm planar structures with intermolecular π-π stacking, whereas chromeno derivatives may exhibit more complex packing due to bulkier substituents .

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